MRS1220

説明

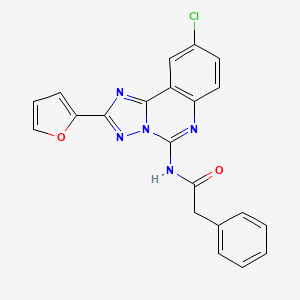

structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN5O2/c22-14-8-9-16-15(12-14)20-25-19(17-7-4-10-29-17)26-27(20)21(23-16)24-18(28)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWFAXQOKNBUCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183721-15-5 |

Source

|

| Record name | 9-Chloro-2-(2-furyl)-5-phenylacetylamino(1,2,4)triazolo(1,5-c)quinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183721155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

MRS1220 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of MRS1220

Executive Summary

This compound is a highly potent and selective antagonist of the human A3 adenosine (B11128) receptor (hA3AR), belonging to the triazoloquinazoline chemical class.[1] It operates primarily as a competitive antagonist, blocking the receptor's interaction with endogenous adenosine and synthetic agonists. This action inhibits the canonical Gi-protein-coupled signaling pathway, thereby preventing the agonist-induced decrease in cyclic AMP (cAMP). Recent evidence also indicates that this compound can exhibit inverse agonism in specific cellular contexts, particularly by reducing basal β-arrestin 2 recruitment. Its high affinity for the human A3 subtype, with Ki values in the sub-nanomolar range, and significant selectivity over other human and rodent adenosine receptor subtypes, make it an invaluable pharmacological tool for studying A3AR physiology and its role in various pathological conditions.[2][3]

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of this compound is competitive antagonism at the hA3AR. It binds reversibly to the same orthosteric site as the endogenous agonist adenosine, preventing receptor activation. This has been demonstrated in numerous studies where this compound produces a concentration-dependent rightward shift in the dose-response curves of A3AR agonists without altering the maximum response, a hallmark of competitive antagonism.[1]

Binding Profile and Selectivity

This compound displays exceptionally high affinity for the human A3 adenosine receptor.[2] However, its affinity for rodent A3 receptors is markedly lower, highlighting significant species-specificity that is critical for experimental design.[2][3] Its selectivity for the human A3AR over other human adenosine receptor subtypes is substantial.

Table 1: Binding Affinity and Selectivity of this compound

| Receptor Subtype | Species | Binding Parameter (Ki) | Reference(s) |

|---|---|---|---|

| A3 | Human | 0.65 nM | [2] |

| A3 | Human | 0.59 nM | [4] |

| A1 | Rat | 305 nM | |

| A2A | Rat | 52 nM | |

| A3 | Rat | >10 µM | [3] |

| A3 | Mouse | >10 µM |[3] |

Functional Antagonism

This compound effectively blocks the functional downstream signaling initiated by A3AR agonists. A3ARs are canonically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5] this compound antagonizes this effect, restoring cAMP levels in the presence of an agonist.[1][2]

Furthermore, this compound has been shown to inhibit the agonist-induced binding of [³⁵S]GTPγS to G-proteins, a direct measure of G-protein activation following receptor stimulation.[1][2] It also reverses the inhibitory effect of A3AR agonists on tumor necrosis factor-α (TNF-α) formation in human macrophage cell lines.[1][4]

Table 2: Functional Potency of this compound

| Assay | Parameter | Value | Cell System | Reference(s) |

|---|---|---|---|---|

| Adenylyl Cyclase Inhibition | KB | 1.7 nM | HEK-293 cells (hA3R) | [1][2] |

| [³⁵S]GTPγS Binding | EC₅₀ | 7.2 nM | HEK-293 cells (hA3R) | [1] |

| TNF-α Formation Inhibition | IC₅₀ | 0.3 µM | U-937 Macrophage cells |[1][4] |

Context-Dependent Inverse Agonism

While classically defined as a neutral antagonist, recent studies have revealed that this compound can act as an inverse agonist in certain assay systems.[6][7] Inverse agonism is the ability of a ligand to reduce the constitutive, or basal, activity of a receptor in the absence of an agonist.

This compound has been shown to:

-

Decrease Basal β-arrestin 2 Recruitment: In NanoBiT-based assays, this compound produced a concentration-dependent decrease in the basal signal for β-arrestin 2 (βarr2) recruitment to the A3AR.[6][7]

-

Increase Basal cAMP Levels: In GloSensor cAMP assays capable of detecting constitutive A3AR activity, this compound was reported to increase basal cAMP levels, consistent with inverse agonism at a Gi-coupled receptor.[6]

Interestingly, this inverse agonism was not observed in miniGαi protein recruitment assays, suggesting that this compound may preferentially stabilize a receptor conformation that is inactive with respect to the β-arrestin pathway.[6][7] This functional selectivity highlights the complexity of its interaction with the A3AR.

Signaling Pathways and Visualizations

This compound modulates key signaling pathways by blocking the activation of the A3AR. The primary pathway affected is the Gi-protein-cAMP cascade. Additionally, A3ARs can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[5][8][9] By preventing A3AR activation, this compound blocks these downstream effects.

Caption: A3AR signaling pathway showing agonist activation and this compound antagonism.

Caption: Competitive antagonism vs. inverse agonism at a receptor with basal activity.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the A3AR.

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the human A3AR, such as HEK-293 or CHO cells.[1]

-

Incubation: In assay tubes, a constant concentration of a high-affinity A3AR radioligand (e.g., [¹²⁵I]AB-MECA) is incubated with the cell membranes in the presence of increasing concentrations of this compound.[1][2] A parallel set of tubes containing a high concentration of a non-labeled agonist is used to determine non-specific binding.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The specific binding at each concentration of this compound is calculated. The data are plotted to generate a competition curve, from which the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the agonist-mediated inhibition of cAMP production.

Caption: Experimental workflow for a cAMP accumulation functional assay.

Methodology:

-

Cell Plating: Flp-In-CHO cells stably expressing the wild-type A3R are seeded in microplates.[10]

-

Treatment: Cells are treated with varying concentrations of this compound (or vehicle control).

-

Stimulation: Cells are then co-stimulated with forskolin (an adenylyl cyclase activator) and a fixed concentration of an A3R agonist (e.g., IB-MECA). The agonist will inhibit the forskolin-stimulated cAMP production.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes).

-

Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (like HTRF) or a biosensor (like GloSensor).[6][7]

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified. The data can be used in a Schild analysis to confirm competitive antagonism and determine the antagonist's affinity (pA₂ or KB).[10]

Conclusion

This compound is a cornerstone tool for A3 adenosine receptor research. Its mechanism of action is primarily as a high-potency, selective competitive antagonist at the human A3AR. It effectively blocks G-protein activation and the subsequent inhibition of adenylyl cyclase.[1][2] However, a more nuanced understanding recognizes its capacity for inverse agonism in specific contexts, particularly concerning the β-arrestin pathway.[6][7] Researchers and drug development professionals must consider its profound species-specificity, as it is largely inactive at rodent A3 receptors, and its dual character as both a neutral antagonist and a potential inverse agonist when designing experiments and interpreting results.[3]

References

- 1. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

MRS1220: A Technical Guide to a High-Affinity Human A3 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1220 is a potent and highly selective competitive antagonist of the human A3 adenosine (B11128) receptor (A3AR).[1] With a Ki value in the sub-nanomolar range for the human A3AR, it exhibits significant selectivity over other adenosine receptor subtypes.[2] As a member of the triazoloquinazoline class of compounds, this compound has become a critical tool for investigating the physiological and pathophysiological roles of the A3AR.[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological data, detailed experimental protocols for its characterization, and insights into the A3AR signaling pathway it modulates.

Chemical and Physical Properties

This compound, with the chemical name N-[9-Chloro-2-(2-furanyl)[2]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide, is a well-characterized small molecule. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 403.83 g/mol | |

| Molecular Formula | C₂₁H₁₄ClN₅O₂ | |

| CAS Number | 183721-15-5 | [2] |

| Purity | ≥98% | |

| Solubility | Soluble to 20 mM in DMSO with gentle warming | |

| Storage | Store at room temperature |

Pharmacological Data

The pharmacological profile of this compound is defined by its high affinity and selectivity for the human A3 adenosine receptor.

Binding Affinity

Radioligand binding assays have been instrumental in determining the binding affinity (Ki) of this compound for various adenosine receptor subtypes.

| Receptor Subtype | Ki (nM) | Species | Reference |

| Human A3AR | 0.65 | Human | [1] |

| Rat A1AR | 305 | Rat | [2] |

| Rat A2AAR | 52 | Rat | [2] |

| Rat A3AR | >10,000 | Rat | [3] |

Functional Activity

Functional assays have confirmed the antagonistic properties of this compound and have been used to determine its potency (IC50 or KB values) in inhibiting agonist-induced responses.

| Assay | IC50/KB (nM) | Species/Cell Line | Reference |

| [³⁵S]GTPγS Binding | 7.2 | HEK-293 cells expressing human A3AR | [4] |

| Adenylyl Cyclase Inhibition | 1.7 (KB) | CHO cells expressing human A3AR | [1][4] |

| TNF-α Formation Inhibition | 300 | Human macrophage U-937 cell line | [4] |

Signaling Pathways

This compound exerts its effects by blocking the signaling cascades initiated by the activation of the A3 adenosine receptor. The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, A3AR activation can stimulate phospholipase C (PLC) and modulate mitogen-activated protein kinase (MAPK) pathways.[5]

Caption: A3 Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for the characterization of this compound.

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human A3 adenosine receptor.

Materials:

-

HEK-293 cell membranes expressing the human A3AR

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase

-

Radioligand: [¹²⁵I]AB-MECA (a high-affinity A3AR agonist)

-

Non-specific binding control: 10 µM NECA (a non-selective adenosine analog)

-

This compound stock solution (in DMSO)

-

96-well filter plates and vacuum manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate this compound dilution (or vehicle for total binding, or NECA for non-specific binding), and 50 µL of [¹²⁵I]AB-MECA (at a final concentration near its Kd).

-

Initiate the binding reaction by adding 50 µL of the A3AR-expressing cell membrane preparation (typically 20-50 µg of protein per well).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

-

Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters three times with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase.

Materials:

-

CHO cell membranes expressing the human A3AR

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor)

-

A3AR agonist: IB-MECA

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

This compound stock solution (in DMSO)

-

cAMP assay kit (e.g., ELISA-based)

Procedure:

-

Pre-incubate the A3AR-expressing membranes with various concentrations of this compound (or vehicle) for 15 minutes at 30°C.

-

Add a fixed concentration of IB-MECA to the wells to inhibit adenylyl cyclase.

-

Initiate the adenylyl cyclase reaction by adding ATP and a stimulating concentration of forskolin (e.g., 10 µM).

-

Incubate for 15-30 minutes at 30°C.

-

Terminate the reaction according to the cAMP assay kit instructions.

-

Measure the amount of cAMP produced in each well.

-

Plot the concentration-response curve for IB-MECA in the presence and absence of this compound to determine the KB value (a measure of antagonist affinity).

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Materials:

-

HEK-293 cell membranes expressing the human A3AR

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP

-

[³⁵S]GTPγS

-

A3AR agonist: NECA

-

This compound stock solution (in DMSO)

-

96-well filter plates and vacuum manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

In a 96-well plate, add assay buffer, various concentrations of this compound (or vehicle), and a fixed concentration of NECA.

-

Add the A3AR-expressing membranes and incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 30-60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plates.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS by scintillation counting.

-

Determine the IC50 value for this compound in inhibiting NECA-stimulated [³⁵S]GTPγS binding.

In Vivo Glioblastoma Xenograft Model

This protocol describes a representative in vivo study to evaluate the anti-tumor effects of this compound in a glioblastoma model.[7][8][9]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Human glioblastoma stem-like cells (GSCs)

-

Matrigel

-

This compound formulation for intraperitoneal (i.p.) injection

-

Calipers for tumor measurement

Procedure:

-

Harvest and resuspend GSCs in a mixture of media and Matrigel.

-

Subcutaneously inject the GSC suspension (e.g., 1 x 10⁶ cells) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors are palpable, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 0.15 mg/kg) or vehicle control via i.p. injection daily.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

Caption: Workflow for an in vivo glioblastoma xenograft study.

Conclusion

This compound is a powerful and selective tool for the study of the human A3 adenosine receptor. Its well-defined pharmacological profile and the availability of robust experimental protocols make it an invaluable resource for researchers in academia and the pharmaceutical industry. The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting the A3AR in various disease states.

References

- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Extracellular adenosine promotes cell migration/invasion of Glioblastoma Stem-like Cells through A3 Adenosine Receptor activation under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Adenosine A₃ Receptor Regulates Differentiation of Glioblastoma Stem-Like Cells to Endothelial Cells under Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenosine A3 receptor elicits chemoresistance mediated by multiple resistance-associated protein-1 in human glioblastoma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

MRS1220: A Technical Guide to a Potent and Selective Human A3 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1220 is a synthetic, non-purine molecule identified as a highly potent and selective antagonist for the human A3 adenosine (B11128) receptor (hA3AR). Belonging to the triazoloquinazoline class of compounds, this compound has become a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3AR. Its high affinity, with reported Ki values in the sub-nanomolar range for the human A3AR, and significant selectivity over other adenosine receptor subtypes, make it a precise molecular probe. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its application in preclinical research, particularly in the context of glioblastoma.

Discovery and Development

The development of selective adenosine receptor ligands has been a key objective in pharmacology to elucidate the specific functions of each receptor subtype (A1, A2A, A2B, and A3). The A3 adenosine receptor, in particular, has been implicated in a variety of cellular processes and disease states, including inflammation and cancer.

This compound, chemically known as N-(9-chloro-2-(2-furanyl)[1][2][3]triazolo[1,5-c]quinazolin-5-yl)benzeneacetamide, emerged from efforts to develop potent and selective antagonists for the A3AR. Its discovery was a significant advancement, offering a tool with sub-nanomolar affinity for the human A3 receptor.[1] This high affinity and selectivity distinguish it from many other adenosine receptor antagonists.[3]

While this compound has been extensively used in preclinical research, there is no publicly available evidence to suggest it has entered human clinical trials. Its primary utility remains as a research tool to explore the therapeutic potential of A3AR antagonism.

Logical Progression of A3AR Antagonist Development

Caption: Logical flow from the discovery of the A3AR to the preclinical evaluation of this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the human A3 adenosine receptor.[3] The A3AR is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, typically couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

By binding to the A3AR, this compound blocks the binding of adenosine and other agonists, thereby preventing the initiation of this downstream signaling cascade. This antagonism has been demonstrated in functional assays where this compound reverses the agonist-induced inhibition of adenylyl cyclase.[3]

A3 Adenosine Receptor Signaling Pathway and this compound Antagonism

Caption: Signaling cascade of the A3AR and the antagonistic action of this compound.

Quantitative Data

The pharmacological profile of this compound has been extensively characterized. The following tables summarize the key quantitative data from various studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference(s) |

| A3 | Human | [¹²⁵I]AB-MECA | 0.59 - 0.65 | [1] |

| A1 | Rat | 305 | ||

| A2A | Rat | 52 | ||

| A3 | Rat | >1000 |

Table 2: Functional Activity of this compound

| Assay | Cell Line | Agonist | IC50 / KB (nM) | Effect | Reference(s) |

| Adenylyl Cyclase Inhibition | CHO (hA3R) | IB-MECA | 1.7 (KB) | Antagonist | [3] |

| TNF-α Formation Inhibition | U-937 | A3 Agonist | 300 (IC50) | Antagonist | [1][3] |

| [³⁵S]GTP-γ-S Binding | HEK-293 (hA3R) | NECA | 7.2 (EC50) | Antagonist | [3] |

Table 3: In Vivo Efficacy of this compound in a Glioblastoma Model

| Animal Model | Treatment | Dosage | Outcome | Reference(s) |

| Glioblastoma Xenograft (Mice) | This compound | 0.15 mg/kg (i.p.) | ~80-90% reduction in tumor volume | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are detailed protocols for key experiments used in the characterization of this compound.

Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the human A3 adenosine receptor.

Materials:

-

HEK-293 cells stably expressing the human A3AR.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Adenosine deaminase (ADA).

-

Radioligand: [¹²⁵I]AB-MECA.

-

Non-specific binding control: 1 µM of a non-radiolabeled A3AR agonist (e.g., NECA).

-

This compound stock solution in DMSO.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Harvest HEK-293 cells expressing hA3AR and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine in a final volume of 200 µL:

-

50 µL of membrane suspension (20-40 µg of protein).

-

50 µL of assay buffer containing ADA (2 units/mL).

-

50 µL of [¹²⁵I]AB-MECA at a final concentration near its Kd.

-

50 µL of various concentrations of this compound or vehicle (for total binding) or non-specific control.

-

-

Incubate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase.

Materials:

-

CHO cells stably expressing the hA3AR.

-

Cell lysis buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA.

-

Adenylyl cyclase assay buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 0.1 mM IBMX, and an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

-

A3AR agonist (e.g., IB-MECA).

-

This compound stock solution in DMSO.

-

cAMP enzyme immunoassay (EIA) kit.

Procedure:

-

Cell Preparation:

-

Culture CHO-hA3AR cells to near confluency.

-

Harvest and prepare cell membranes as described in the radioligand binding assay protocol.

-

-

Adenylyl Cyclase Reaction:

-

Pre-incubate cell membranes (50 µg protein) with this compound at various concentrations for 15 minutes at 30°C.

-

Add the A3AR agonist (e.g., IB-MECA) and forskolin (to stimulate adenylyl cyclase activity).

-

Initiate the reaction by adding the adenylyl cyclase assay buffer containing [α-³²P]ATP.

-

Incubate for 10-15 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

-

-

cAMP Measurement:

-

Separate [³²P]cAMP from [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.

-

Alternatively, measure the amount of cAMP produced using a commercial cAMP EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve for the agonist in the presence and absence of this compound.

-

Calculate the KB value for this compound using the Schild equation.

-

TNF-α Release Assay

This protocol assesses the effect of this compound on agonist-induced inhibition of TNF-α release from U-937 human macrophage cells.

Materials:

-

U-937 human monocytic cell line.

-

RPMI-1640 medium supplemented with 10% FBS.

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation.

-

Lipopolysaccharide (LPS) to stimulate TNF-α release.

-

A3AR agonist.

-

This compound stock solution in DMSO.

-

Human TNF-α ELISA kit.

Procedure:

-

Cell Differentiation:

-

Culture U-937 cells in RPMI-1640 medium.

-

Differentiate the cells into a macrophage-like phenotype by treating with PMA (e.g., 10-100 ng/mL) for 48 hours.

-

-

TNF-α Release Experiment:

-

Plate the differentiated U-937 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Add the A3AR agonist.

-

Stimulate TNF-α release by adding LPS (e.g., 1 µg/mL).

-

Incubate for 4-6 hours at 37°C.

-

-

TNF-α Quantification:

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit following the manufacturer's protocol.

-

-

Data Analysis:

-

Determine the IC50 value for this compound in reversing the agonist-induced inhibition of TNF-α release.

-

Experimental Workflow for this compound Characterization

References

MRS1220: A Technical Guide to a Potent and Selective Human A3 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1220 is a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR). Its unique pharmacological profile makes it a valuable tool for researchers investigating the physiological and pathophysiological roles of the A3AR, and a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to this compound. All quantitative data are presented in structured tables for ease of reference, and key signaling pathways and experimental workflows are visualized using DOT language diagrams.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name N-[9-Chloro-2-(2-furanyl)[1][2][3]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide, is a non-xanthine derivative. Its core structure is a triazoloquinazoline moiety, which is crucial for its high affinity and selectivity for the A3AR.

| Property | Value | Reference |

| IUPAC Name | N-[9-Chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide | [4] |

| CAS Number | 183721-15-5 | [1] |

| Molecular Formula | C₂₁H₁₄ClN₅O₂ | [1] |

| Molecular Weight | 403.83 g/mol | [1] |

| SMILES | ClC1=CC=C2N=C(NC(=O)CC3=CC=CC=C3)N3N=C(N=C3C2=C1)C1=CC=CO1 | [4] |

| Solubility | Soluble to 20 mM in DMSO with gentle warming | [1] |

| Purity | ≥98% | [1] |

| Storage | Store at room temperature | [1] |

Biological Properties and Mechanism of Action

This compound functions as a competitive antagonist at the human A3 adenosine receptor.[5] This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to inhibitory G proteins (Gi/o). Activation of the A3AR by its endogenous ligand, adenosine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound exerts its effect by binding to the A3AR and preventing adenosine from binding and initiating this signaling cascade.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in characterizing the high affinity and selectivity of this compound for the human A3AR.

| Receptor Subtype | Species | Kᵢ (nM) | Reference |

| A₃ | Human | 0.65 | [1][5] |

| A₁ | Rat | 305 | [1] |

| A₂ₐ | Rat | 52 | [1] |

| A₃ | Rat | > 1000 (IC₅₀) | [1] |

Functional Activity

Functional assays have confirmed the antagonistic properties of this compound and have been used to quantify its potency in cellular systems.

| Assay | Cell Line | Parameter | Value | Reference |

| Adenylyl Cyclase Inhibition | Human Macrophage U-937 | IC₅₀ | 0.3 µM | [5] |

| TNF-α Release Inhibition | Human Macrophage U-937 | IC₅₀ | 0.3 µM | [5] |

Signaling Pathways and Experimental Workflows

A3 Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the A3 adenosine receptor and the point of intervention by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]

MRS1220: A Comprehensive Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target selectivity profile of MRS1220, a potent and selective antagonist of the human A3 adenosine (B11128) receptor. This document consolidates key binding affinity and functional activity data, details common experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound, with the chemical name N-(9-chloro-2-(2-furanyl)[1][2][3]triazolo[1,5-c]quinazolin-5-yl)benzeneacetamide, is a widely utilized pharmacological tool for studying the physiological and pathophysiological roles of the A3 adenosine receptor (A3AR). Its high affinity and selectivity for the human A3AR have made it an invaluable ligand in in vitro studies. However, a thorough understanding of its complete selectivity profile, including species differences and potential off-target effects, is critical for the accurate interpretation of experimental results and for its potential therapeutic development. This guide aims to provide a detailed technical resource for researchers utilizing this compound.

Quantitative Selectivity Profile of this compound

The following tables summarize the binding affinity (Ki) and functional antagonist activity (KB, IC50) of this compound at various adenosine receptor subtypes across different species.

Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptors

| Receptor Subtype | Species | Ki (nM) | Notes |

| A3 | Human | 0.65 | High affinity for the human A3 receptor.[4][5] |

| A3 | Rat | >10,000 | Largely inactive at the rat A3 receptor.[6] |

| A3 | Mouse | >10,000 | Largely inactive at the mouse A3 receptor.[6] |

| A1 | Rat | 305 | Moderate affinity at the rat A1 receptor. |

| A2A | Rat | 52 | Moderate affinity at the rat A2A receptor. |

Ki values represent the equilibrium dissociation constant for the inhibitor, with lower values indicating higher binding affinity.

Table 2: Functional Activity of this compound as an Antagonist

| Assay Type | Receptor (Species) | Agonist Used | Measured Parameter | Value (nM) |

| Adenylyl Cyclase Inhibition | Human A3 | IB-MECA | KB | 1.7[4][5] |

| [35S]GTPγS Binding | Human A3 | NECA | EC50 | 7.2[4] |

| TNF-α Formation Inhibition | Human (U-937 cells) | Cl-IB-MECA | IC50 | 300[4][5] |

| Adenylyl Cyclase Inhibition | Human A1 | R-PIA | - | Slight rightward shift at 100 nM |

| Adenylyl Cyclase Inhibition | Rat A1 | - | - | 470-fold less potent than at human A3 |

| Adenylyl Cyclase Inhibition | Rat A2A | - | - | 80-fold less potent than at human A3 |

KB is the equilibrium dissociation constant of a competitive antagonist determined from functional assays. IC50 is the concentration of an inhibitor that reduces the response by 50%. EC50 in this context refers to the concentration of the antagonist that reverses 50% of the agonist's effect.

Signaling Pathways and Experimental Workflows

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1][7] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunits can activate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1] Downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways.[1] this compound acts as a competitive antagonist, blocking the binding of agonists to the A3AR and thereby inhibiting these downstream signaling events.

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound for a specific receptor. The following diagram illustrates a typical workflow for a competitive radioligand binding assay to characterize this compound at the A3AR.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: cAMP Functional Assay

Functional assays, such as the measurement of cAMP levels, are crucial for determining the efficacy of a compound as an agonist or antagonist. This workflow outlines the steps to assess the antagonistic properties of this compound on A3AR-mediated inhibition of adenylyl cyclase.

Caption: cAMP Functional Assay Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: e.g., [3H]DPCPX (an antagonist) or [125I]I-AB-MECA (an agonist).

-

This compound stock solution.

-

Non-specific binding control: A high concentration of a non-radiolabeled A3AR ligand (e.g., 10 µM NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and vials.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A3AR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration (e.g., 10-50 µ g/well ).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membranes + radioligand + assay buffer.

-

Non-specific Binding: Membranes + radioligand + high concentration of non-labeled ligand.

-

Competition: Membranes + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

Objective: To determine the functional potency (KB) of this compound as an antagonist of A3AR-mediated inhibition of adenylyl cyclase.

Materials:

-

A cell line stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).

-

Cell culture medium.

-

This compound stock solution.

-

Forskolin stock solution (an adenylyl cyclase activator).

-

A3AR agonist stock solution (e.g., IB-MECA).

-

cAMP assay kit (e.g., HTRF, ELISA, or other detection methods).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) and a fixed concentration of the A3AR agonist (e.g., the EC80 concentration) to the wells. Incubate for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit's protocol.

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

-

Calculate the KB value using the Schild equation or a simplified version for competitive antagonists.

-

Off-Target Selectivity

While this compound is highly selective for the human A3 adenosine receptor, it is important to consider its activity at other receptors, especially when using it in non-human systems or at high concentrations. As shown in Table 1, this compound exhibits moderate affinity for rat A1 and A2A adenosine receptors.[6] It is largely inactive at rodent A3 receptors.[6] A broader off-target screening against a panel of other receptors, ion channels, and transporters revealed that at a concentration of 10 µM, this compound did not show significant inhibition of a wide range of targets, including serotonergic, adrenergic, dopaminergic, histaminergic, muscarinic, and opioid receptors.[6] However, researchers should always consider the potential for off-target effects, particularly when using concentrations significantly higher than its Ki for the human A3AR.

Conclusion

This compound is a potent and selective competitive antagonist of the human A3 adenosine receptor, making it an essential tool for in vitro pharmacological research. Its selectivity is highly species-dependent, with significantly lower affinity for rodent A3 receptors. A thorough understanding of its binding and functional profile, as detailed in this guide, is crucial for the design and interpretation of experiments aimed at elucidating the role of the A3 adenosine receptor in health and disease. Researchers are encouraged to carefully consider the experimental conditions and the species being studied when utilizing this compound.

References

- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of novel A3 adenosine receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of MRS1220

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity of MRS1220, a potent and selective antagonist for the human A3 adenosine (B11128) receptor (A3AR). The document details its binding characteristics, the experimental procedures used to determine these properties, and the associated signaling pathways.

Introduction

This compound, with the chemical name N-[9-Chloro-2-(2-furanyl)[1][2][3]-triazolo[1,5-c]quinazolin-5-yl]benzene acetamide, is a widely utilized pharmacological tool for studying the physiological and pathophysiological roles of the A3 adenosine receptor. Its high affinity and selectivity for the human A3AR make it a valuable compound in drug discovery and development for conditions where A3AR is implicated, such as inflammation, cancer, and glaucoma.

Binding Affinity of this compound

The binding affinity of a ligand to its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The binding affinity of this compound has been characterized at various adenosine receptor subtypes and across different species. The data clearly demonstrates its high potency and selectivity for the human A3 adenosine receptor.

| Receptor Subtype | Species | Ki Value (nM) |

| A3 Adenosine Receptor | Human | 0.59 - 0.65 [1][2][3][4][5] |

| A1 Adenosine Receptor | Rat | 305[3][4][6] |

| A2A Adenosine Receptor | Rat | 52[3][4][6] |

| A3 Adenosine Receptor | Rat | > 10,000 (inactive)[5][7] |

| A3 Adenosine Receptor | Mouse | > 10,000 (inactive)[7] |

Key Observations:

-

This compound exhibits sub-nanomolar binding affinity for the human A3 adenosine receptor, making it a highly potent antagonist.[1][2]

-

It displays significant selectivity for the human A3 receptor over rat A1 and A2A receptors.[1][3][4]

-

There is a notable species difference in the binding affinity of this compound, with it being largely inactive at rodent (rat and mouse) A3 receptors.[5][7] This is a critical consideration for the design and interpretation of preclinical studies.

Experimental Protocols

The determination of the Ki value of this compound is primarily achieved through competitive radioligand binding assays. Functional assays are also employed to characterize its antagonist activity.

Radioligand Binding Assay for Ki Determination

This protocol outlines the steps for a competitive binding assay to determine the Ki value of this compound for the human A3 adenosine receptor.

1. Materials and Reagents:

-

Cell Membranes: Membranes from cells stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide), a high-affinity A3AR agonist radioligand.

-

Competitor: this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR ligand (e.g., 10 µM IB-MECA).

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).

-

Scintillation Counter: For measuring radioactivity.

2. Experimental Workflow:

3. Detailed Procedure:

-

Membrane Preparation: Cells expressing the human A3AR are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled ligand.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: The plates are incubated, usually for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competitive binding wells are then plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathway of the A3 Adenosine Receptor

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the A3AR by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks the binding of agonists to the receptor, thereby preventing the initiation of this signaling pathway.

Pathway Description:

-

Agonist Binding: In the presence of an agonist like adenosine, the agonist binds to and activates the A3AR.

-

G Protein Activation: The activated A3AR facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the activity of adenylyl cyclase, an enzyme embedded in the cell membrane.

-

Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the conversion of ATP to cAMP, resulting in lower intracellular cAMP levels.

-

Downstream Effects: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent alterations in the phosphorylation of downstream target proteins, ultimately modulating cellular responses.

This compound acts by competitively binding to the A3AR, preventing the binding of endogenous or exogenous agonists and thereby inhibiting the entire downstream signaling cascade.

Conclusion

This compound is a powerful pharmacological tool characterized by its high affinity and selectivity for the human A3 adenosine receptor. Understanding its binding characteristics, the experimental methods used for its characterization, and the signaling pathways it modulates is crucial for its effective application in research and drug development. The significant species differences in its binding affinity underscore the importance of careful target validation in appropriate preclinical models.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

MRS1220: An In-depth Pharmacological Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of MRS1220, a potent and selective antagonist of the human A3 adenosine (B11128) receptor (A3AR). The information presented herein is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their understanding and utilization of this important research tool.

Core Pharmacology of this compound

This compound is a non-xanthine derivative of triazoloquinazoline that exhibits high affinity and selectivity for the human A3 adenosine receptor.[1] Its antagonistic properties make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3AR.

Mechanism of Action

This compound acts as a competitive antagonist at the A3AR.[2] This means that it binds to the same site as the endogenous agonist, adenosine, and other A3AR agonists, thereby preventing their activation of the receptor. This competitive antagonism has been demonstrated in radioligand binding assays and functional assays, where this compound produces a parallel rightward shift of the agonist concentration-response curve without reducing the maximal response.

The primary downstream effect of A3AR activation is the inhibition of adenylyl cyclase through its coupling to the inhibitory G-protein, Gαi. By blocking agonist binding, this compound prevents this inhibition, leading to a functional increase in intracellular cyclic adenosine monophosphate (camp) levels in the presence of an A3AR agonist.

Binding Affinity and Selectivity

This compound is distinguished by its high binding affinity for the human A3AR and its selectivity over other adenosine receptor subtypes. The following table summarizes the binding affinities (Ki values) of this compound for various adenosine receptors.

| Receptor Subtype | Species | Ki (nM) | Reference |

| A3 | Human | 0.65 | [3] |

| A1 | Rat | 1420 | [3] |

| A2A | Rat | 412 | [3] |

Note: Lower Ki values indicate higher binding affinity.

This high degree of selectivity for the human A3AR makes this compound an excellent tool for dissecting the specific functions of this receptor subtype in human-derived cells and tissues.

Key Experimental Data

The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the pharmacological properties of this compound.

In Vitro Functional Assays

| Assay | Cell Line | Agonist | This compound IC50/EC50 | Reference |

| [35S]GTPγS Binding | HEK-293 (human A3AR) | NECA | 7.2 nM (EC50) | [2] |

| TNF-α Release Inhibition | U-937 (human macrophage) | Cl-IB-MECA | 0.3 µM (IC50) | [2] |

In Vivo Studies

| Animal Model | Disease Model | This compound Dosage | Key Finding | Reference |

| Gerbil | Cerebral Ischemia | Not specified | A3AR antagonists may be useful in treating acute brain ischemia. | [1] |

Signaling Pathways

The antagonism of the A3 adenosine receptor by this compound modulates several downstream signaling pathways. The primary pathway involves the Gαi-mediated inhibition of adenylyl cyclase.

In addition to the canonical adenylyl cyclase pathway, A3AR activation has been shown to modulate mitogen-activated protein kinase (MAPK) pathways. Antagonism by this compound would be expected to block these effects as well.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of previous findings.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for the A3 adenosine receptor.

1. Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human A3 adenosine receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled A3AR agonist (e.g., [¹²⁵I]AB-MECA), and varying concentrations of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.

1. Cell Culture and Treatment:

-

Plate cells expressing the A3AR (e.g., CHO or HEK-293 cells) in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of an A3AR agonist (e.g., NECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

2. cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

3. Data Analysis:

-

Plot the cAMP concentration against the concentration of this compound.

-

Determine the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP accumulation (IC50).

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

1. Membrane Preparation:

-

Prepare cell membranes from cells expressing the A3AR as described in the radioligand binding assay protocol.

2. Assay Reaction:

-

In a 96-well plate, combine the cell membranes, GDP, varying concentrations of an A3AR agonist (e.g., NECA), and a fixed concentration of [³⁵S]GTPγS. To test for antagonism, pre-incubate the membranes with this compound before adding the agonist.

-

Incubate the plate at 30°C to allow for G-protein activation and [³⁵S]GTPγS binding.

3. Filtration and Counting:

-

Terminate the reaction by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

For agonist stimulation, plot the specific [³⁵S]GTPγS binding against the agonist concentration to determine the EC50.

-

For antagonist activity, determine the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding and calculate the IC50.

In Vivo Glioblastoma Model

This protocol describes a general workflow for evaluating the anti-tumor effects of this compound in a glioblastoma xenograft model.

1. Cell Culture:

-

Culture a human glioblastoma cell line (e.g., U87) under standard conditions.

2. Animal Model:

-

Use immunodeficient mice (e.g., nude mice) to prevent rejection of the human tumor cells.

3. Tumor Cell Implantation:

-

Harvest and resuspend the glioblastoma cells in a suitable medium.

-

Intracranially inject a defined number of cells into the brain of the mice.

4. Treatment:

-

After a period of tumor growth, randomly assign the mice to treatment groups (e.g., vehicle control and this compound).

-

Administer this compound via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

5. Monitoring and Endpoint:

-

Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if cells are engineered to express luciferase) or by observing clinical signs.

-

At the end of the study, euthanize the mice and collect the brains for histological and molecular analysis.

6. Data Analysis:

-

Compare tumor volume, survival rates, and other relevant parameters between the treatment and control groups.

Conclusion

This compound is a highly potent and selective antagonist of the human A3 adenosine receptor. Its well-characterized pharmacological profile makes it an indispensable tool for researchers investigating the role of the A3AR in health and disease. This guide provides a comprehensive summary of its core pharmacology, key experimental data, and detailed protocols to support ongoing and future research endeavors.

References

- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

MRS1220: A Technical Guide to its Role in A3 Adenosine Receptor Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS1220, a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR). It details its mechanism of action, its impact on downstream signal transduction pathways, and provides relevant quantitative data and experimental methodologies.

Introduction to this compound and the A3 Adenosine Receptor

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular function. Its activation by endogenous adenosine triggers a cascade of intracellular signaling events. This compound is a non-purine, triazoloquinazoline derivative that acts as a competitive antagonist at the human A3AR, making it a valuable tool for elucidating the receptor's function and a potential therapeutic agent.[1]

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the human A3AR, thereby preventing the binding of adenosine and other agonists. This antagonistic action has been robustly characterized through various in vitro assays.

Radioligand Binding Assays

Competitive binding assays using the radiolabeled A3AR agonist [¹²⁵I]AB-MECA in HEK-293 cells expressing the human A3AR have demonstrated that this compound competitively inhibits agonist binding.[2] This is evidenced by a shift in the agonist's binding curve in the presence of this compound without a significant change in the maximum number of binding sites (Bmax).[2]

Functional Assays

The antagonistic properties of this compound are further confirmed in functional assays that measure the downstream consequences of receptor activation. These include:

-

Inhibition of Adenylyl Cyclase: A3AR activation typically leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound effectively blocks this agonist-induced inhibition of adenylyl cyclase.[1][2]

-

[³⁵S]GTPγS Binding: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the G protein α subunit. Assays measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, show that this compound antagonizes the agonist-stimulated binding, indicating a blockade of G protein activation.[1][2]

Signal Transduction Pathways Modulated by this compound

By blocking the A3AR, this compound prevents the initiation of several key signal transduction pathways. The A3AR is known to couple to multiple G proteins, primarily Gi and Gq, leading to a diverse range of cellular responses.

Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the A3AR involves coupling to Gαi proteins. Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a reduction in cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. This compound, by preventing A3AR activation, maintains basal levels of adenylyl cyclase activity and cAMP.

Figure 1: Gαi-mediated signaling pathway of the A3AR and the antagonistic action of this compound.

Gαq-Mediated Pathway: Activation of Phospholipase C

The A3AR can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial Gq activation.

Figure 2: Gαq-mediated signaling pathway of the A3AR and the antagonistic role of this compound.

Modulation of MAPK Pathways

A3AR signaling can also influence the mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 and p38 pathways.[3] The activation of these pathways is often cell-type specific and can be linked to both Gi and Gq signaling. For instance, in some systems, A3AR activation leads to the activation of the PI3K/Akt pathway, which can in turn modulate ERK1/2 phosphorylation.[3] By blocking the initial receptor activation, this compound can prevent these downstream effects on MAPK signaling, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.[3]

Quantitative Data for this compound

The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key data points.

Table 1: Binding Affinities (Ki) of this compound at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference(s) |

| Human A3 | 0.65 | [1][4] |

| Human A1 | 305 | [4] |

| Human A2A | 52 | [4] |

Table 2: Functional Potency (IC50) of this compound

| Assay | Cell Line | Agonist | IC50 (µM) | Reference(s) |

| Reversal of agonist-elicited inhibition of TNF-α formation | Human U-937 macrophages | Cl-IB-MECA | 0.3 | [2][5] |

| Inhibition of [³⁵S]GTPγS binding | HEK-293 (human A3AR) | NECA | 0.0072 | [2] |

Table 3: Species Selectivity of this compound

| Species | A3AR Ki | Reference(s) |

| Human | 0.65 nM | [1][4] |

| Rat | > 1 µM | [4][6] |

| Mouse | > 10 µM | [6] |

It is critical for researchers to note the significant species differences in this compound's affinity for the A3AR. It is a highly potent antagonist at the human receptor but is largely inactive at rodent A3ARs.[6]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive Inhibition)

References

- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on A3 Adenosine Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on A3 Adenosine (B11128) Receptor (A3AR) antagonists. It covers their core mechanism of action, key signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to their study and development.

Introduction to A3 Adenosine Receptor Antagonists

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathophysiological processes. While A3AR agonists have been explored for their therapeutic potential, A3AR antagonists have emerged as promising candidates for the treatment of various diseases, including inflammatory conditions like rheumatoid arthritis and psoriasis, glaucoma, and asthma.[1] A3AR antagonists function by blocking the binding of the endogenous ligand, adenosine, to the A3 receptor, thereby inhibiting its downstream signaling cascades.[2] This guide delves into the fundamental research that underpins the development of these therapeutic agents.

Mechanism of Action and Signaling Pathways

The A3AR primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This is the canonical signaling pathway for A3AR. However, under certain conditions, the receptor can also couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[3]

Furthermore, A3AR activation has been shown to modulate other significant signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK1/2), and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[3][5] A3AR antagonists competitively bind to the receptor, preventing adenosine from initiating these signaling events.

Below is a diagram illustrating the primary signaling pathways associated with the A3 Adenosine Receptor.

Data Presentation: Quantitative Pharmacology of A3AR Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of selected A3AR antagonists. These values are critical for comparing the potency and selectivity of different compounds.

Table 1: Binding Affinities (Ki) of Selected A3AR Antagonists at Human Adenosine Receptors

| Compound | A3AR Ki (nM) | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | Reference |

| MRS1220 | 0.96 - 3.24 | >10,000 | >10,000 | >10,000 | [2] |

| MRS1334 | 2.69 - 10.6 | >10,000 | >10,000 | >10,000 | [2] |

| MRS1523 | 43.9 | >10,000 | >10,000 | >10,000 | [6] |

| DPTN (MRS7799) | 1.65 | 162 | 121 | 230 | [6] |

| Compound 10 | 0.33 | >10,000 | >10,000 | ND | [2] |

| Compound 12 | 1.4 | >10,000 | >10,000 | ND | [2] |

ND: Not Determined

Table 2: Functional Potency (IC50) of Selected A3AR Antagonists in cAMP Assays

| Compound | IC50 (nM) | Assay System | Reference |

| Compound 10 | 31 | Inhibition of forskolin-stimulated cAMP accumulation in CHO-hA3AR cells | [2] |

| Compound 12 | 153 | Inhibition of forskolin-stimulated cAMP accumulation in CHO-hA3AR cells | [2] |

| Compound 4 | 380 | Inhibition of forskolin-stimulated cAMP accumulation in CHO-hA3AR cells | [2] |

| This compound | 25 | Inhibition of NECA-stimulated cAMP inhibition in CHO-hA3AR cells | [7] |

| K18 | 6.70 | Inhibition of NECA-stimulated cAMP inhibition in Flp-In-CHO-hA3R cells | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of A3AR antagonists. The following sections provide methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the A3AR.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human A3AR.

-

Radioligand: [³H]MRS7799 (antagonist) or [¹²⁵I]I-AB-MECA (agonist).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity A3AR ligand (e.g., NECA).

-

Test compounds (A3AR antagonists).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare cell membranes from A3AR-expressing cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

-

For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay

This protocol measures the ability of an A3AR antagonist to inhibit the agonist-induced decrease in cAMP levels.

Materials:

-

CHO or HEK293 cells stably expressing the human A3AR.

-

Adenylyl cyclase stimulator: Forskolin (B1673556).

-

A3AR agonist (e.g., NECA or Cl-IB-MECA).

-

Test compounds (A3AR antagonists).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and plates.

Procedure:

-

Seed the A3AR-expressing cells in a 96-well plate and culture overnight.

-